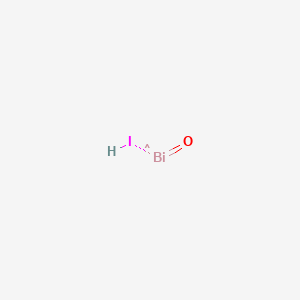
ヨウ化酸化ビスマス
説明
Bismuth iodide oxide, also known as bismuth oxyiodide, is an inorganic compound with the chemical formula BiOI. It is characterized by its brick-red crystalline powder or copper-colored crystals. This compound is notable for its unique properties, including its insolubility in water and ethanol, and its stability even when heated .
科学的研究の応用
Bismuth iodide oxide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bismuth-based compounds and as a catalyst in organic reactions.
Biology and Medicine: Bismuth iodide oxide nanoparticles have been investigated for their potential in drug delivery, cancer therapy, and bioimaging due to their high stability and biocompatibility.
作用機序
Target of Action
Bismuth iodide oxide, also known as bismuth oxyiodide, is primarily used in the field of biomedicine . It has been found to be effective against various targets, including gastrointestinal disorders such as dyspepsia, gastric ulcers, and H. pylori infections . It is also used as a catalyst in chemoselective deprotection of acetals and ketals in water .
Mode of Action
The mode of action of bismuth iodide oxide involves its interaction with its targets. For instance, in the case of H. pylori, bismuth compounds have a multifactorial mechanism of action, reducing the chances of the pathogen developing resistance . In the field of chemistry, it acts as a catalyst in the chemoselective deprotection of acetals and ketals in water .
Biochemical Pathways
Bismuth iodide oxide affects various biochemical pathways. For instance, it has been found to perturb a variety of biological pathways in H. pylori . .
Pharmacokinetics
The pharmacokinetics of bismuth iodide oxide nanoparticles can be improved via the facile modification of their surfaces with biocompatible polymers and proteins. This results in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
Result of Action
The result of action of bismuth iodide oxide varies depending on its application. In the field of biomedicine, it has been found to be effective against gastrointestinal disorders . In the field of chemistry, it acts as a catalyst, facilitating various reactions . Furthermore, bismuth oxyiodide materials have shown promising visible-light-responsive photocatalytic activities .
Action Environment
The action of bismuth iodide oxide can be influenced by environmental factors. For instance, the synthesis of bismuth oxyiodides can be controlled using hydrothermal methods . Moreover, the capture of iodide by bismuth compounds is a chemisorption process, and iodide ions are able to penetrate into the bulk of the compounds, which is believed to be responsible for their high capture capacity .
準備方法
Bismuth iodide oxide can be synthesized through several methods:
Reaction of Bismuth (III) Oxide with Hydroiodic Acid: This method involves reacting bismuth (III) oxide with hydroiodic acid to produce bismuth iodide oxide.
Reaction of Bismuth Nitrate Pentahydrate with Potassium Iodide: In this method, bismuth nitrate pentahydrate is reacted with potassium iodide in ethylene glycol at 160°C.
化学反応の分析
Bismuth iodide oxide undergoes various chemical reactions:
Oxidation: When heated, bismuth reacts with oxygen in the air to form bismuth (III) oxide.
Reduction: Bismuth (III) can be reduced by tin (II) under alkaline conditions.
Substitution: Bismuth iodide oxide can react with halogens to form respective bismuth (III) trihalides.
Hydrolysis: In the presence of water, bismuth iodide oxide can hydrolyze to form bismuth oxoiodide.
Common reagents used in these reactions include hydroiodic acid, potassium iodide, and various halogens. The major products formed from these reactions include bismuth (III) oxide, bismuth trihalides, and bismuth oxoiodide .
類似化合物との比較
Bismuth iodide oxide can be compared with other bismuth-based compounds such as:
Bismuth Oxychloride (BiOCl): Similar in structure but contains chlorine instead of iodine.
Bismuth Oxide (Bi2O3): A yellow trioxide of bismuth, used in various industrial applications.
Bismuth Sulfide (Bi2S3): Naturally occurring in bismuth ores and synthesized from molten bismuth and sulfur.
Bismuth iodide oxide is unique due to its specific combination of bismuth, iodine, and oxygen, which imparts distinct properties and applications compared to other bismuth compounds .
特性
InChI |
InChI=1S/Bi.HI.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBARUADRQNVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi].I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiHIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316462 | |
| Record name | Bismuth oxyiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.892 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-63-5 | |
| Record name | Bismuth iodide oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxyiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth iodide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Bismuth oxyiodide is not a single compound but a family of compounds with varying bismuth, oxygen, and iodine ratios. Common examples include BiOI, Bi4O5I2, Bi5O7I, and Bi7O9I3.
ANone: Researchers utilize a range of techniques such as X-ray diffraction (XRD) [, , , ], X-ray photoelectron spectroscopy (XPS) [, ], Fourier-transform infrared spectroscopy (FTIR) [, ], UV-Visible diffuse reflectance spectroscopy (UV-Vis DRS) [, , , , ], and photoluminescence (PL) spectroscopy [, ].
ANone: Yes, bismuth oxyiodide exhibits excellent air stability. One study found that BiOI thin films maintained their tetragonal phase in ambient air for at least 197 days. [, ]
ANone: Yes, bismuth oxyiodide can undergo phase transformations upon heating. For example, BiOI can transition to Bi5O7I and subsequently to Bi2O3 at elevated temperatures. []
ANone: Bismuth oxyiodide is primarily researched for its photocatalytic properties in environmental remediation and energy applications. It can degrade organic pollutants [, , , , , , ] and reduce carbon dioxide. [, ] Additionally, it shows promise in photovoltaics as a light-absorbing material in solar cells. [, , , ]
ANone: Its unique layered structure [, ], adjustable band gap energy [, ], and ability to absorb visible light [, , , ] contribute to its photocatalytic efficiency.
ANone: The ratio of bismuth, oxygen, and iodine significantly impacts the band gap, surface area, and morphology of bismuth oxyiodide, influencing its light absorption and photocatalytic efficiency. [, , , ]
ANone: Bismuth oxyiodide primarily generates superoxide radicals (O2•-) [, ] and hydroxyl radicals (•OH) [, , ] upon visible light irradiation, which are responsible for the degradation of pollutants.
ANone: Yes, studies have shown that BiOI microspheres with exposed {110} facets exhibit higher photocatalytic activity than those with exposed {001} facets due to differences in oxygen adsorption and radical formation. [, ]
ANone: Creating heterojunctions by combining bismuth oxyiodide with other semiconductors like titanium dioxide (TiO2) [, , ], graphitic carbon nitride (g-C3N4) [, ], or bismuth vanadium oxide [] can significantly improve charge separation and enhance photocatalytic activity.
ANone: Density functional theory (DFT) calculations are employed to investigate the electronic structure [, ], predict defect tolerance [, ], and understand facet-dependent properties of bismuth oxyiodide. []
ANone: Bismuth oxyiodide is considered a relatively environmentally friendly photocatalyst due to its low toxicity and good biocompatibility. [, ] Research also focuses on utilizing bismuth oxyiodide for the degradation of harmful pollutants, further contributing to environmental remediation. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



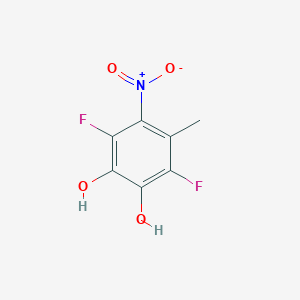
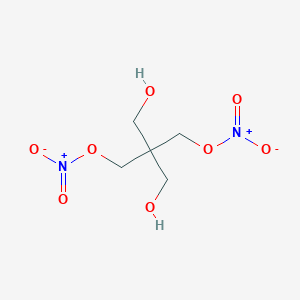
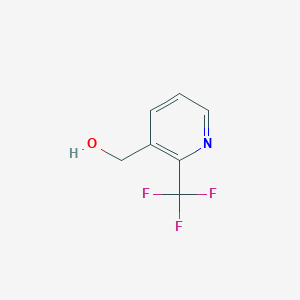

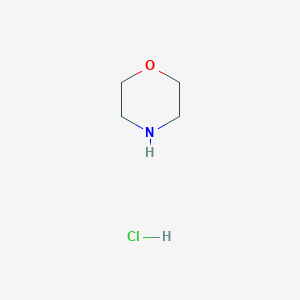
![methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate](/img/structure/B157234.png)
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
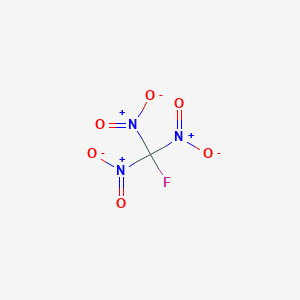
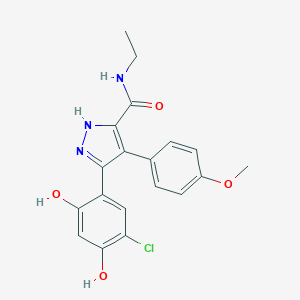
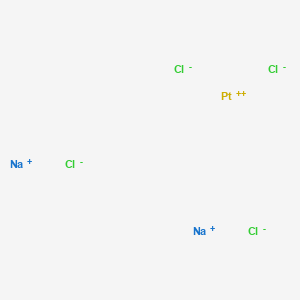
![(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B157244.png)


